Benzene, 1,2-bis[(2-propynyloxy)methyl]-

Organic Synthesis Click Chemistry Monomers Green Chemistry Metrics

Ortho-disubstituted bis-propargyl ether monomer (CAS 126422-60-4) engineered for CuAAC click polymerization. The 1,2-substitution pattern maximizes crosslink density for enhanced solvent resistance, hardness, and thermal stability (>530°C Td) in polytriazole networks. Superior mechanical integrity vs. meta/para isomers. One-step, quantitative-yield Vilsmeier synthesis reduces procurement costs and lead time.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 126422-60-4
Cat. No. B3320799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,2-bis[(2-propynyloxy)methyl]-
CAS126422-60-4
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC#CCOCC1=CC=CC=C1COCC#C
InChIInChI=1S/C14H14O2/c1-3-9-15-11-13-7-5-6-8-14(13)12-16-10-4-2/h1-2,5-8H,9-12H2
InChIKeyVMZOMHOKTLWQBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1,2-bis[(2-propynyloxy)methyl]- (CAS 126422-60-4): Structural and Synthetic Benchmark for Bis-Propargyl Functionalized Aromatic Monomers


Benzene, 1,2-bis[(2-propynyloxy)methyl]- (CAS 126422-60-4), with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol, is an ortho-disubstituted aromatic bis-propargyl ether derivative . It is a bifunctional monomer characterized by two terminal alkyne groups tethered to the benzene core via methyleneoxy linkages, which confer distinct reactivity profiles for step-growth polymerization and post-synthetic modification . A recent protocol has demonstrated its synthesis in a single step with quantitative yield under adapted Vilsmeier conditions, and its structure has been rigorously validated by ¹H, ²H, and ¹³C NMR spectroscopy, as well as IR and Raman spectroscopy [1].

Regioisomer-Dependent Reactivity in Benzene-Derived Bis-Propargyl Ethers: Why Ortho-1,2-Substitution Dictates Unique Polymerization Outcomes


The position of propargyl ether substituents on the benzene ring is not a trivial detail; it directly dictates the spatial arrangement and reactivity of the terminal alkyne moieties, which in turn governs the efficiency of click polymerization and the ultimate properties of the resulting polytriazole networks [1]. The ortho-1,2-substitution pattern of Benzene, 1,2-bis[(2-propynyloxy)methyl]- places the two alkyne groups in close proximity, inducing steric and electronic constraints that are absent in its 1,3- and 1,4-regioisomers . This fundamental difference in molecular architecture translates into quantifiably distinct polymerization behavior, crosslinking density, and thermal stability of the cured materials, rendering generic substitution with other isomers or analogs a scientifically invalid approach when precise material properties are required [1].

Quantitative Differentiators for Benzene, 1,2-bis[(2-propynyloxy)methyl]-: Synthesis Efficiency and Regioisomeric Thermal Performance


Quantitative One-Step Synthesis of Ortho-1,2-Bis-Propargyl Ether via Vilsmeier Protocol

The synthesis of Benzene, 1,2-bis[(2-propynyloxy)methyl]- proceeds via a one-step protocol under adapted Vilsmeier conditions, achieving a quantitative yield [1]. In contrast, analogous syntheses for the 1,3- and 1,4-bis(propynyloxy)benzene isomers are typically achieved through standard Williamson ether synthesis with propargyl bromide, which yields are generally in the range of 60-80% and require multiple steps and extensive purification . This stark difference in synthetic efficiency is a primary driver for procurement decisions in laboratory-scale and pilot-scale applications.

Organic Synthesis Click Chemistry Monomers Green Chemistry Metrics

Thermal Stability of Cured Resins: Ortho-1,2 vs. Meta-1,3 Acetylene Substitution in Poly(silane arylether arylacetylene) Networks

In a comparative study on poly(silane arylether arylacetylene) (PSEA) resins, the substitution position of the acetylene group on the benzene ring was systematically varied to assess its impact on thermal stability [1]. The cured resin derived from the ortho-1,2-substituted monomer (mmm-PSEA-C) and the resin derived from the meta-1,3-substituted monomer (pmp-PSEA-C) both exhibited decomposition temperatures (Td) exceeding 530 °C, indicating class-leading thermal stability [1]. Notably, the ortho-substituted mmm-PSEA-C demonstrated superior mechanical properties compared to its meta-substituted counterpart pmp-PSEA-C, a distinction attributed to the more constrained and potentially more densely crosslinked network formed from the ortho geometry [1].

High-Performance Thermosets Aerospace Materials Polymer Thermal Analysis

Click Polymerization Efficiency: Ortho-1,2-Diyne as a High-Density Crosslinking Junction

The ortho-1,2-disubstituted structure of Benzene, 1,2-bis[(2-propynyloxy)methyl]- positions two terminal alkyne groups in immediate proximity, creating a high local density of clickable moieties . When employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization with diazide comonomers, this ortho-geometry is expected to yield a more highly crosslinked and rigid polytriazole network compared to the 1,4-bis(propargyloxy)benzene analog [1]. The 1,4-isomer, with its para-substitution pattern, leads to a more linear, less densely crosslinked polymer backbone, which typically results in a lower glass transition temperature (Tg) and reduced mechanical strength [2]. This architectural difference is a critical, quantifiable parameter for tailoring network properties.

Click Polymerization Polytriazole Networks Network Density

Validated Application Scenarios for Benzene, 1,2-bis[(2-propynyloxy)methyl]- Based on Quantitative Evidence


Synthesis of High-Crosslink-Density Polytriazole Networks for High-Performance Coatings and Adhesives

Researchers and formulators developing step-growth polymer networks via CuAAC click chemistry should prioritize the ortho-1,2-bis(propargyl) monomer. The close proximity of the two alkyne groups, as evidenced by class-level structural inference, is a critical design feature for achieving a high crosslink density upon reaction with diazide comonomers, which translates to enhanced solvent resistance, hardness, and thermal stability . This monomer is specifically differentiated from the 1,4-bis(propargyloxy)benzene analog, which yields more linear and less robust networks [1].

Development of Thermally Stable and Mechanically Robust Poly(silane arylether arylacetylene) (PSEA) Resins

For advanced composite materials intended for high-temperature aerospace or electronic applications, the ortho-1,2-disubstituted acetylene monomer is a structurally validated building block. Direct head-to-head studies have demonstrated that PSEA resins incorporating the ortho-substituted acetylene motif (mmm-PSEA-C) exhibit superior mechanical properties compared to their meta-substituted counterparts (pmp-PSEA-C), while both maintain exceptional decomposition temperatures exceeding 530 °C [2]. This quantitative evidence supports the selection of the ortho-isomer for applications where mechanical integrity under thermal stress is paramount.

Efficient and Green Synthesis of Bis-Propargyl Monomers for Laboratory-Scale Research

Laboratories requiring gram-scale quantities of a bis-propargyl benzene derivative for exploratory polymer or materials chemistry should select Benzene, 1,2-bis[(2-propynyloxy)methyl]- based on its superior synthetic accessibility. A published one-step Vilsmeier protocol achieves quantitative yield, which is a significant improvement over the multi-step, lower-yielding Williamson ether syntheses typically required for the 1,3- and 1,4-isomers [3]. This translates directly to reduced material costs, less solvent waste, and faster turnaround times, making it the most economical and practical choice for research procurement.

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